molecular formula C17H14ClN3O2S B12447720 1-[4-({[5-(2-chlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)phenyl]ethanone

1-[4-({[5-(2-chlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)phenyl]ethanone

Cat. No.: B12447720
M. Wt: 359.8 g/mol
InChI Key: AMSLROGBEKMBHN-UHFFFAOYSA-N
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Description

1-[4-({[5-(2-chlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)phenyl]ethanone is a complex organic compound that features a unique structure combining a chlorophenyl group, a thioxo group, and an oxadiazole ring

Properties

Molecular Formula

C17H14ClN3O2S

Molecular Weight

359.8 g/mol

IUPAC Name

1-[4-[[5-(2-chlorophenyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]methylamino]phenyl]ethanone

InChI

InChI=1S/C17H14ClN3O2S/c1-11(22)12-6-8-13(9-7-12)19-10-21-17(24)23-16(20-21)14-4-2-3-5-15(14)18/h2-9,19H,10H2,1H3

InChI Key

AMSLROGBEKMBHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NCN2C(=S)OC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-({[5-(2-chlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)phenyl]ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-({[5-(2-chlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)phenyl]ethanone can undergo various chemical reactions:

    Oxidation: The thioxo group can be oxidized to form a sulfone derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form a dihydro derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-[4-({[5-(2-chlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)phenyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-[4-({[5-(2-chlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)phenyl]ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    2-chlorophenyl-1,3,4-oxadiazole: Lacks the thioxo and ethanone groups.

Uniqueness

1-[4-({[5-(2-chlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)phenyl]ethanone is unique due to its combination of a chlorophenyl group, a thioxo group, and an oxadiazole ring, which imparts distinct chemical and biological properties .

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